molecular formula C18H40ClN B3369401 Dodecyltriethylammonium chloride CAS No. 23358-96-5

Dodecyltriethylammonium chloride

Cat. No.: B3369401
CAS No.: 23358-96-5
M. Wt: 306 g/mol
InChI Key: YXQMBBJITUIBDQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltriethylammonium chloride can be synthesized through the reaction of dodecylamine with triethylamine and methyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dodecylamine and triethylamine are reacted with methyl chloride. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyltriethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.

    Oxidation Reactions: The products depend on the specific conditions and reagents used but may include oxidized forms of the original compound.

Scientific Research Applications

Dodecyltriethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyltriethylammonium chloride involves its ability to disrupt hydrophobic interactions and electrostatic forces. This disruption allows it to solubilize membrane-bound proteins and peptides, making them accessible for analysis. The compound interacts with the lipid bilayer of cell membranes, leading to increased membrane permeability and potential cell lysis .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with two decyl groups and two methyl groups.

Uniqueness

Dodecyltriethylammonium chloride is unique due to its triethylammonium group, which provides distinct physicochemical properties compared to other quaternary ammonium compounds. This uniqueness makes it particularly effective in certain applications, such as protein solubilization and phase transfer catalysis .

Properties

IUPAC Name

dodecyl(triethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMBBJITUIBDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18144-34-8 (Parent)
Record name Dodecyltriethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90946024
Record name N,N,N-Triethyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-96-5
Record name 1-Dodecanaminium, N,N,N-triethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyltriethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyltriethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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